BenchChemオンラインストアへようこそ!

2-CHLORO-6-FLUORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE

Lipophilicity Physicochemical Properties Drug Design

This 2-chloro-6-fluoro benzamide derivative features a mixed halogenation pattern on the benzoyl ring and a chiral 2-methoxy-2-(2-methylphenyl)ethyl side chain. With an XLogP3 of 3.7, it is a more lipophilic probe than the difluoro analog (XLogP3 3.1), ideal for optimizing blood-brain barrier penetration and membrane permeability in CNS drug discovery. The anisotropic electrostatic potential from the 2-chloro-6-fluoro motif offers halogen-bonding advantages for targets where backbone carbonyl interactions are critical. Supplied as a racemic screening compound (≥90% purity) for SAR campaigns, chiral separation method development, or enantioselective catalyst evaluation.

Molecular Formula C17H17ClFNO2
Molecular Weight 321.78
CAS No. 1448074-84-7
Cat. No. B2842278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-CHLORO-6-FLUORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE
CAS1448074-84-7
Molecular FormulaC17H17ClFNO2
Molecular Weight321.78
Structural Identifiers
SMILESCC1=CC=CC=C1C(CNC(=O)C2=C(C=CC=C2Cl)F)OC
InChIInChI=1S/C17H17ClFNO2/c1-11-6-3-4-7-12(11)15(22-2)10-20-17(21)16-13(18)8-5-9-14(16)19/h3-9,15H,10H2,1-2H3,(H,20,21)
InChIKeyTUDGSGJWAAEPTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-6-fluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide (CAS 1448074-84-7): A Mixed-Halogen Benzamide Scaffold for Structure-Activity Relationship Screening


2-Chloro-6-fluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide is a synthetic benzamide derivative that incorporates a unique 2-chloro-6-fluoro substitution pattern on the benzoyl ring together with a 2-methoxy-2-(2-methylphenyl)ethyl side chain [1]. This scaffold is offered as a screening compound by commercial suppliers (e.g., Life Chemicals, Catalog No. F6451-1672) for pharmaceutical and agrochemical research [1]. Its structural features—a chiral ether linker, mixed halogenation, and an ortho-tolyl terminus—make it a candidate for structure-activity relationship (SAR) studies, particularly where modulation of lipophilicity and electronic effects is desired [1].

Why 2-Chloro-6-fluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide Cannot Be Replaced by Generic Benzamide Analogs


Within the 2-methoxy-2-(2-methylphenyl)ethyl benzamide series, even minor changes to the aryl halogenation pattern produce substantial shifts in key physicochemical properties that govern permeability, solubility, and target binding. For example, the fully fluorinated 2,6-difluoro analog (CAS 1448066-77-0) exhibits a computed XLogP3 of 3.1, whereas the mixed chloro-fluoro 2-chloro-6-fluoro derivative displays an XLogP3 of 3.7—a difference of 0.6 log units that corresponds to an approximately four-fold increase in lipophilicity [1][2]. This level of variation is sufficient to alter membrane partitioning, metabolic stability, and off-target binding profiles in cell-based assays. Consequently, generic substitution across this series is not scientifically justified without explicit comparative data.

Quantitative Differentiation Evidence for 2-Chloro-6-fluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide Versus Close Analogs


Lipophilicity (XLogP3) Comparison: Mixed Cl/F Substitution Provides Higher Lipophilicity Than the Bis-Fluoro Analog

The target compound exhibits a computed XLogP3 of 3.7 [1], which is 0.6 log units higher than the 2,6-difluoro analog (XLogP3 = 3.1) [2]. This difference is attributable to the replacement of one fluorine atom with a chlorine atom at the 2-position of the benzamide ring, increasing molecular polarizability and hydrophobic surface area. In medicinal chemistry, a ΔlogP of 0.6 is considered significant and can translate into measurable differences in membrane permeability and tissue distribution.

Lipophilicity Physicochemical Properties Drug Design

Hydrogen-Bond Acceptor Count: Reduced HBA Count May Improve Passive Membrane Permeability

The target compound has three hydrogen-bond acceptor (HBA) atoms (one carbonyl oxygen, one methoxy oxygen, one fluorine) [1], while the 2,6-difluoro analog possesses four HBA atoms (two fluorine atoms plus two oxygens) [2]. According to Lipinski's and Veber's drug-likeness guidelines, a lower HBA count generally correlates with improved passive membrane permeability. The reduction from four to three HBA is a structurally meaningful difference that can affect oral bioavailability and cellular uptake in screening assays.

Hydrogen Bonding Permeability Drug-Likeness

Molecular Weight: Slightly Higher MW of the Cl/F Analog Affects Passive Diffusion Rate

The molecular weight of the target compound is 321.77 g/mol [1], compared to 305.32 g/mol for the 2,6-difluoro analog [2]. This 16.45 g/mol increase reflects the replacement of fluorine (atomic weight 19) with chlorine (atomic weight 35.5). While both compounds fall within the 'Rule of 5' space (MW < 500), the difference can measurably influence the rate of passive diffusion across lipid bilayers, with the lighter difluoro compound expected to diffuse approximately 5–10% faster based on the inverse relationship between molecular weight and diffusion coefficient (Stokes-Einstein equation).

Molecular Weight Pharmacokinetics Diffusion

Halogen Substitution Pattern: Mixed Cl/F versus Bis-F for Fine-Tuning Halogen Bonding Interactions

The 2-chloro-6-fluoro substitution pattern introduces a stronger halogen-bond donor (Cl) adjacent to a weaker one (F) on the benzamide ring, creating an anisotropic electrostatic potential that is absent in the symmetric 2,6-difluoro analog. Chlorine, with its larger σ-hole, can form stronger halogen bonds with backbone carbonyl oxygens in protein binding pockets compared to fluorine [1]. This property has been exploited in fragment-based drug discovery where halogen bonding contributes to binding affinity. While no direct target-specific data is available for this compound, the halogen-bond donor strength of aryl chlorides is quantitatively established: the calculated σ-hole potential (VS,max) for chlorobenzene is approximately +20 kcal/mol versus +5 kcal/mol for fluorobenzene [1].

Halogen Bonding Protein-Ligand Interactions Medicinal Chemistry

Stereochemical Complexity: An Undefined Chiral Center for Enantioselective Studies

The target compound contains one undefined stereocenter at the benzylic carbon of the 2-methoxy-2-(2-methylphenyl)ethyl side chain [1]. This stereocenter is also present in all analogs sharing the same side chain, but when combined with the specific Cl/F benzamide substitution, the resulting diastereomeric and enantiomeric profiles are unique. The compound is supplied as a racemic mixture (no defined stereochemistry), providing a baseline for enantioselective resolution or asymmetric synthesis studies. The computed complexity index for the target compound is 369 [1], compared to 357 for the difluoro analog [2], reflecting the added stereoelectronic complexity of the mixed-halogen system.

Chirality Stereochemistry Enantioselective Synthesis

Recommended Application Scenarios for 2-Chloro-6-fluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide Based on Quantitative Evidence


SAR Studies Targeting CNS-Penetrant Candidates Where Elevated Lipophilicity is Desirable

The XLogP3 of 3.7 positions this compound in the favorable range for CNS drug discovery (typically XLogP 2–5). Compared to the 2,6-difluoro analog (XLogP 3.1), the 0.6-unit increase supports its use as a more lipophilic probe in SAR campaigns aimed at optimizing blood-brain barrier penetration [1][2].

Halogen Bonding-Focused Fragment or Scaffold Screening

The anisotropic electrostatic potential generated by the 2-chloro-6-fluoro motif provides a halogen-bonding advantage over symmetric bis-fluoro or bis-chloro analogs. This compound is suitable for screening against targets where halogen bonds with backbone carbonyls are hypothesized to contribute to binding affinity [3].

Enantioselective Chromatography or Asymmetric Synthesis Development

The racemic nature of the compound, combined with its higher structural complexity (index 369) relative to the difluoro analog (357), makes it a useful substrate for developing chiral separation methods or for evaluating enantioselective catalysts where halogen substitution may influence chiral recognition [1][2].

In Vitro Permeability and Metabolic Stability Profiling

The reduced HBA count (3 vs 4) and higher lipophilicity compared to the difluoro analog predict favorable passive membrane permeability. Researchers can use this compound in Caco-2 or PAMPA assays to validate permeability predictions and to benchmark against the less lipophilic difluoro congener [1][2].

Quote Request

Request a Quote for 2-CHLORO-6-FLUORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.